3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide
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Overview
Description
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide is a chemical compound with the CAS number 1707958-47-1 . This compound belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial properties . Sulfonamides have been widely used in the treatment of bacterial infections in both humans and animals .
Preparation Methods
The synthesis of 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide involves several steps. One common method includes the aminosulfonylation of aryldiazonium tetrafluoroborates, DABCO·(SO2)2, and N-chloroamines under mild conditions . This reaction is typically catalyzed by copper and proceeds through a radical process and transition-metal catalysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide involves its ability to inhibit the multiplication of bacteria by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide can be compared with other sulfonamides, such as sulfanilamide and sulfamethoxazole . While all these compounds share a common sulfonamide group, this compound is unique due to its specific substituents, which may confer different pharmacological properties and applications .
Similar compounds include:
Properties
IUPAC Name |
3-amino-N-[4-(2-methoxyethoxy)butyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYWKNMCKCCWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCNS(=O)(=O)C1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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